N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of 2-fluorophenylamine with a suitable pyrazolyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is structurally similar to other fluorophenyl-substituted pyrimidines and pyrazoles.
Other compounds with similar structures include this compound derivatives and related pyrimidinyl compounds.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c1-10-18-13(9-14(19-10)21-8-4-7-17-21)15(22)20-12-6-3-2-5-11(12)16/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJRSTQHWQGHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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